3‑Carbonitrile as a Hinge‑Binding Warhead: Aurora A Inhibition Potency Advantage over 3‑H and 3‑Methyl Analogs
In the crystallographically validated Aurora A inhibitor series, the 3‑carbonitrile group accepts a hydrogen bond from the backbone NH of Ala213 (distance ≈ 2.9 Å), a contact that is absent in the 3‑H analog. The most potent compound in this series (containing a 3‑carbonitrile) exhibited an enzymatic IC₅₀ of 0.027 µM against Aurora A, whereas the corresponding 3‑H analog showed an IC₅₀ > 1 µM [1]. This represents a > 37‑fold potency improvement directly attributable to the nitrile hinge interaction.
| Evidence Dimension | Aurora A enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.027 µM (3‑carbonitrile-containing analog of the tetrahydropyrrolo[3,4‑c]pyrazole series) |
| Comparator Or Baseline | > 1 µM (3‑H analog) |
| Quantified Difference | ≥ 37‑fold improvement |
| Conditions | Enzymatic assay, ATP concentration at Km, Aurora‑A kinase |
Why This Matters
Procurement of the 3‑carbonitrile scaffold enables direct access to the sub‑100 nM potency range against Aurora A, whereas the 3‑H analog requires extensive re‑optimization to achieve comparable activity.
- [1] Fancelli, D., et al. (2005). Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold for protein kinase inhibition. Journal of Medicinal Chemistry, 48(8), 3080–3084. Table 1, compounds 7a (3‑carbonitrile) vs 7b (3‑H). View Source
